
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate” is a chemical compound . It has potential applications in diverse scientific domains . The compound’s distinctive chemical structure, incorporating a trifluoromethyl group linked to a thiophene ring, contributes to enhanced solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound incorporates a trifluoromethyl group linked to a thiophene ring . This distinctive structure contributes to its enhanced solubility in organic solvents .Scientific Research Applications
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is used in a variety of scientific research applications, such as in the synthesis of other compounds, as a starting material for the synthesis of pharmaceutical drugs, and as a reagent in the synthesis of organic compounds. It is also used as a catalyst in the synthesis of polymers and in the production of dyes and pigments. Additionally, this compound is used in the synthesis of organic semiconductors, electrochromic materials, and catalysts for fuel cells.
Mechanism of Action
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate acts as a catalyst in many organic reactions, promoting the formation of new bonds between molecules. It is also used as a reagent in the synthesis of organic compounds, where it acts as a nucleophile, attacking electrophilic centers in other molecules. In addition, this compound can be used as a ligand to bind transition metals, allowing them to catalyze reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-cancer drug. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, and to reduce inflammation.
Advantages and Limitations for Lab Experiments
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and has a low cost, making it an ideal reagent for laboratory experiments. However, it is important to note that this compound is a relatively new compound and is not yet widely used in research, so there is limited information available on its properties and applications.
Future Directions
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has the potential to be used in a variety of applications, including the synthesis of pharmaceutical drugs, organic semiconductors, and catalysts for fuel cells. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use as an anti-cancer drug. Additionally, more research is needed to understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields. Finally, more research is needed to understand the advantages and limitations of using this compound in laboratory experiments.
Synthesis Methods
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate can be synthesized through a sequence of reactions involving the reaction of 4-(trifluoromethoxy)benzaldehyde with thiophene-2-carboxylic acid in ethanol. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by a catalytic hydrogenation to form this compound. The reaction is carried out at room temperature, and the yield of the reaction is typically high, ranging from 80% to 90%.
Properties
IUPAC Name |
methyl 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c1-18-12(17)11-7-6-10(20-11)8-2-4-9(5-3-8)19-13(14,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKHAPAXGSGYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
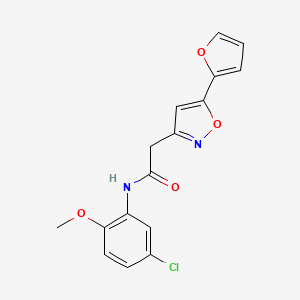

![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)
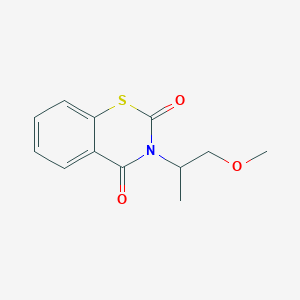
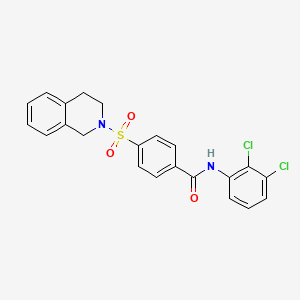
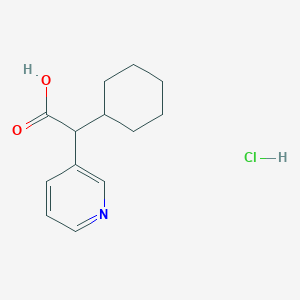
![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)
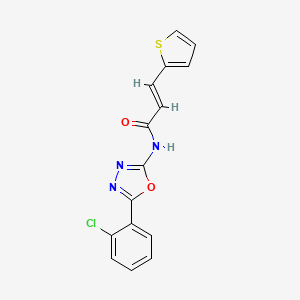
![2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide](/img/structure/B2385404.png)
